

Spectroscopic data for 6-(Phenoxymethyl)picolinaldehyde

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Compound of Interest

Compound Name: 6-(Phenoxymethyl)picolinaldehyde

CAS No.: 933791-32-3

Cat. No.: B11891755

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An In-depth Technical Guide to the Spectroscopic Characterization of 6-(Phenoxymethyl)picolinaldehyde

This technical guide provides a comprehensive analysis of the expected spectroscopic data for **6-(Phenoxymethyl)picolinaldehyde**. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with data from analogous structures to present a robust framework for the characterization and verification of this compound. While a complete, peer-reviewed spectroscopic dataset for this specific molecule is not readily available in public literature, this guide constructs a detailed, predictive analysis based on its molecular structure, serving as an authoritative reference for experimental work.

Introduction to 6-(Phenoxymethyl)picolinaldehyde

6-(Phenoxymethyl)picolinaldehyde is a heterocyclic aromatic aldehyde. Its structure features a pyridine ring substituted at the 2-position with an aldehyde group and at the 6-position with a phenoxymethyl ether linkage. This combination of a reactive aldehyde, a coordinating pyridine

ring, and a bulky phenoxy group makes it a valuable intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry and materials science.

Molecular Structure and Properties:

- Chemical Formula: $C_{13}H_{11}NO_2$ [1]
- Molecular Weight: 213.23 g/mol [1]
- CAS Number: 1823496-98-5[1]

Accurate structural confirmation is the bedrock of chemical synthesis. The following sections detail the predicted spectroscopic signatures that collectively form a unique fingerprint for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **6-(Phenoxymethyl)picolinaldehyde**, 1H and ^{13}C NMR will provide definitive information on the electronic environment of each atom.

Predicted 1H NMR Analysis

The proton NMR spectrum is anticipated to show distinct signals for the aldehyde, the two aromatic rings, and the methylene bridge. The choice of solvent is critical; deuterated chloroform ($CDCl_3$) is a common choice for similar compounds, offering good solubility without interfering signals in key regions.

Causality of Experimental Choices:

- Solvent: $CDCl_3$ is a standard, non-polar aprotic solvent that solubilizes many organic compounds. Its single residual proton peak (~7.26 ppm) is well-documented and easily distinguished from the aromatic signals of the analyte.
- Frequency: A 400 MHz or higher spectrometer is recommended to achieve baseline resolution of the complex multiplets expected in the aromatic region.

Table 1: Predicted ^1H NMR Chemical Shifts and Assignments for **6-(Phenoxymethyl)picolinaldehyde** in CDCl_3

Predicted δ (ppm)	Multiplicity	Integration	Assignment	Rationale
~10.0 - 10.1	Singlet (s)	1H	Aldehyde (CHO)	The aldehyde proton is highly deshielded by the anisotropic effect of the C=O bond and resides in a characteristic downfield region, typically free of other signals. ^[2] ^[3]
~7.8 - 8.0	Triplet (t)	1H	Pyridine H4	Protons on a pyridine ring are generally deshielded. This proton is coupled to H3 and H5, appearing as a triplet.
~7.6 - 7.7	Doublet (d)	1H	Pyridine H3 or H5	Coupled to the H4 proton.
~7.4 - 7.5	Doublet (d)	1H	Pyridine H3 or H5	Coupled to the H4 proton.
~7.2 - 7.3	Triplet (t)	2H	Phenyl (meta-H)	Protons on the phenoxy ring, deshielded by the aromatic system.
~6.9 - 7.0	Triplet (t)	1H	Phenyl (para-H)	The para-proton of the phenoxy group.

~6.8 - 6.9	Doublet (d)	2H	Phenyl (ortho-H)	These protons are closest to the electron-donating ether oxygen, experiencing a slight shielding effect compared to other phenyl protons.
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~5.4 - 5.5	Singlet (s)	2H	Methylene (-O-CH ₂ -Py)	These protons are adjacent to two electronegative atoms (O and N-containing ring), placing them in a moderately deshielded environment. The singlet multiplicity indicates no adjacent protons.

Predicted ¹³C NMR Analysis

The ¹³C NMR spectrum provides a count of unique carbon environments and information about their functional type.

Table 2: Predicted ¹³C NMR Chemical Shifts for **6-(Phenoxymethyl)picolinaldehyde**

Predicted δ (ppm)	Carbon Assignment	Rationale
~192 - 194	Aldehyde (C=O)	The carbonyl carbon of an aldehyde is one of the most deshielded signals in a ^{13}C spectrum.[4]
~160 - 162	Pyridine C6 (C-O)	The pyridine carbon directly attached to the ether oxygen is significantly deshielded.
~158 - 159	Phenyl C1 (C-O)	The ipso-carbon of the phenoxy group, attached to the ether oxygen.
~152 - 154	Pyridine C2 (C-CHO)	The pyridine carbon bearing the aldehyde group.
~137 - 138	Pyridine C4	Aromatic CH carbon on the pyridine ring.
~129 - 130	Phenyl (meta-C)	Aromatic CH carbons on the phenoxy ring.
~121 - 123	Phenyl (para-C)	Aromatic CH carbon on the phenoxy ring.
~120 - 121	Pyridine C3 or C5	Aromatic CH carbons on the pyridine ring.
~118 - 119	Pyridine C3 or C5	Aromatic CH carbons on the pyridine ring.
~114 - 115	Phenyl (ortho-C)	Aromatic CH carbons on the phenoxy ring.
~70 - 72	Methylene (-O-CH ₂ -Py)	The aliphatic carbon of the ether linkage, deshielded by the adjacent oxygen atom and pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's substructures through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, which should readily form a protonated molecular ion $[M+H]^+$.

- Expected Molecular Ion: For the molecular formula $C_{13}H_{11}NO_2$, the exact mass is 213.0790 u. In a high-resolution mass spectrometer (HRMS), the protonated molecule $[M+H]^+$ would be observed at m/z 214.0868. A low-resolution instrument would show this peak at m/z 214.
- Key Fragmentation Pathways:
 - Loss of Phenoxy Radical: A primary fragmentation would be the cleavage of the ether bond, leading to the loss of a phenoxy radical ($\bullet OPh$, 93 u). This would generate a prominent fragment ion at m/z 120.
 - Loss of CHO: Cleavage of the aldehyde group (29 u) could occur, leading to a fragment at m/z 184.
 - Tropylium Ion Formation: The phenoxymethyl portion may fragment to form the highly stable tropylium ion ($C_7H_7^+$) at m/z 91.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.^[5]

Causality of Spectral Features: Different bond types (e.g., C=O, C-O, C=C, C-H) vibrate at characteristic frequencies. The presence and position of these absorption bands confirm the functional groups.^[6]

Table 3: Predicted IR Absorption Bands for **6-(Phenoxymethyl)picolinaldehyde**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Rationale
~3050 - 3100	Aromatic C-H Stretch	Medium	C-H stretching vibrations on sp ² -hybridized carbons (aromatic rings) consistently appear above 3000 cm ⁻¹ . ^[7]
~2850 - 2950	Aliphatic C-H Stretch	Weak	C-H stretching from the -CH ₂ - group.
~2720 & ~2820	Aldehyde C-H Stretch (Fermi Doublet)	Weak	This pair of weak bands is highly characteristic of an aldehyde C-H stretch and is often used as a diagnostic tool. ^[7]
~1700 - 1715	Aldehyde C=O Stretch	Strong	The strong carbonyl stretch is one of the most prominent peaks in the spectrum. Conjugation with the pyridine ring may shift this to a slightly lower wavenumber.
~1580 & ~1480	Aromatic C=C Ring Stretch	Medium	These absorptions are characteristic of the carbon-carbon stretching vibrations within the pyridine and phenyl rings. ^[7]
~1240 - 1260	Aryl-Alkyl Ether C-O Stretch (Asymmetric)	Strong	The asymmetric C-O-C stretching vibration of the ether linkage is

typically a strong, prominent band.

~1020 - 1050	Aryl-Alkyl Ether C-O Stretch (Symmetric)	Medium	The corresponding symmetric stretch of the ether.
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Experimental Protocols & Workflow

The following protocols are self-validating systems designed for the unambiguous characterization of **6-(Phenoxymethyl)picolinaldehyde**.

Protocol: NMR Sample Preparation and Acquisition

- Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrumentation: Insert the tube into the NMR spectrometer (e.g., Bruker Avance 400 MHz). [\[8\]](#)
- Tuning & Shimming: Tune the probe for ¹H and ¹³C frequencies and perform automated or manual shimming to optimize magnetic field homogeneity. A well-shimmed sample will show sharp, symmetrical peaks for the TMS signal.
- ¹H Acquisition: Acquire a standard one-dimensional proton spectrum with 16-32 scans.
- ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, 1024 or more scans may be required to achieve an adequate signal-to-noise ratio.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

Protocol: Mass Spectrometry (ESI-TOF)

- Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid facilitates protonation for positive ion mode detection.
- Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.
- Instrument Settings (Positive Ion Mode):
 - Capillary Voltage: 3.5 - 4.0 kV
 - Source Temperature: 120 °C
 - Desolvation Gas (N₂): Flow rate appropriate for the instrument.
 - Mass Range: m/z 50 - 500
- Calibration: Perform an external mass calibration immediately prior to the run using a known calibration standard (e.g., sodium formate) to ensure high mass accuracy.
- Acquisition: Acquire data for 1-2 minutes to obtain an averaged, high-resolution spectrum. The presence of the expected m/z for the [M+H]⁺ ion within a 5 ppm mass accuracy window validates the elemental composition.

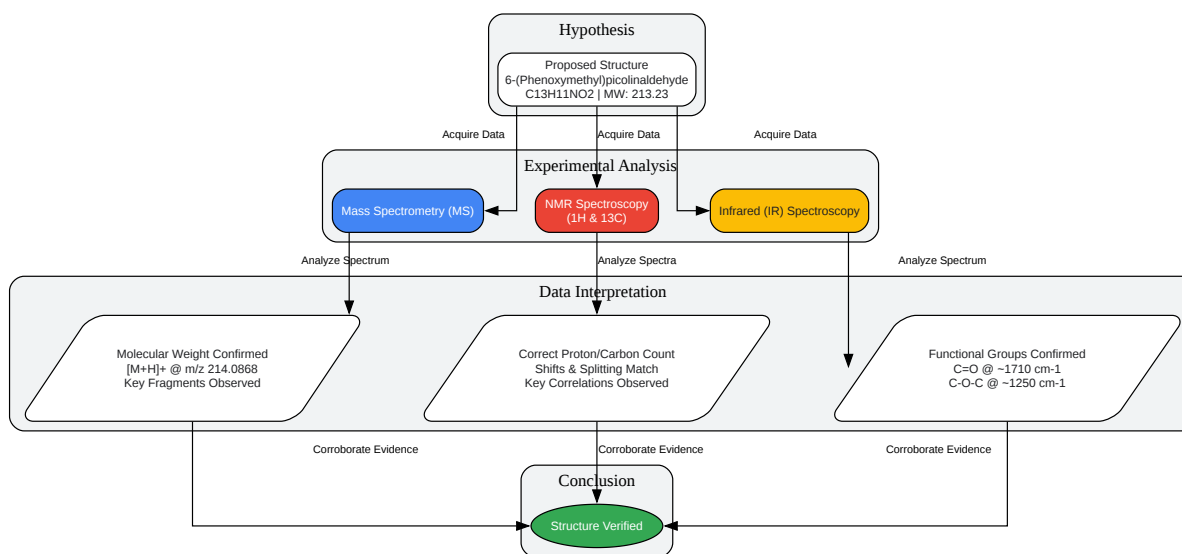
Protocol: Infrared Spectroscopy (ATR-FTIR)

- Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is a critical step to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
- Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Acquisition: Co-add 32-64 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

- Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Visualized Workflow for Structural Confirmation

The following diagram illustrates the logical flow of using multiple spectroscopic techniques to achieve unambiguous structural verification.



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Caption: Integrated workflow for spectroscopic verification.

Conclusion

The structural elucidation of **6-(Phenoxymethyl)picolinaldehyde** relies on a multi-technique spectroscopic approach. The predicted ^1H and ^{13}C NMR spectra define the precise atomic connectivity and chemical environment of the C-H framework. Mass spectrometry confirms the elemental composition and molecular weight, while IR spectroscopy verifies the presence of key functional groups, notably the aldehyde carbonyl and the aryl-alkyl ether linkage. By following the detailed protocols and comparing experimental results with the predictive data outlined in this guide, researchers can confidently confirm the identity and purity of this valuable synthetic intermediate.

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